N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Biochemical Pathways
Given the wide range of biological activities of tetrazoles, it can be inferred that multiple biochemical pathways may be affected .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide may have good bioavailability.
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is known to interact with various biomolecules. The planar structure of the tetrazole ring in the compound allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions
Molecular Mechanism
Given the wide range of biological activities associated with tetrazoles, it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and yields high purity products. Another common approach is the use of triethyl orthoformate and sodium azide, which also provides good yields under moderate conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to minimize environmental impact . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as an electron-withdrawing group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include tetrazole oxides, amine derivatives, and various substituted tetrazole compounds .
Scientific Research Applications
N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
- 5-phenyltetrazole
- 1-aryl-5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole .
Uniqueness
N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-phenyl-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-19(13-5-3-2-4-6-13)15(21)12-7-9-14(10-8-12)20-11-16-17-18-20/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPBWWLVYYFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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